1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one
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Overview
Description
1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with pyridine derivatives.
Alkylation: Introduction of the ethyl group at the 1-position.
Hydroxylation: Introduction of the hydroxyl group at the 6-position.
Methylation: Introduction of the methyl group at the 4-position.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the pyridine ring to a piperidine ring.
Substitution: Substitution reactions at the ethyl or methyl positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Piperidine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of dyes, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one would depend on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate biochemical pathways related to its target.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-methylpyridin-2(1H)-one: Lacks the hydroxyl group at the 6-position.
6-Hydroxy-4-methylpyridin-2(1H)-one: Lacks the ethyl group at the 1-position.
1-Ethyl-6-hydroxy-2(1H)-pyridinone: Similar structure but different substitution pattern.
Uniqueness
1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
31643-63-7 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-ethyl-6-hydroxy-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-3-9-7(10)4-6(2)5-8(9)11/h4-5,10H,3H2,1-2H3 |
InChI Key |
RWBLSVPYDPODTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=CC1=O)C)O |
Origin of Product |
United States |
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